molecular formula C15H14N2O2 B13075843 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one

6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13075843
M. Wt: 254.28 g/mol
InChI Key: PPFFWUNHYBKKEG-UHFFFAOYSA-N
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Description

6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is a functionalized isoindolinone derivative characterized by a bicyclic core structure (2,3-dihydro-1H-isoindol-1-one) with two key substituents: an amino (-NH₂) group at position 6 and a benzyloxy (-OCH₂C₆H₅) group at position 5. The core isoindolinone scaffold (C₈H₇NO) is a pharmacophoric motif frequently exploited in medicinal chemistry due to its structural rigidity and capacity for diverse functionalization .

The molecular formula of this compound is C₁₅H₁₄N₂O₂, with a calculated molecular weight of 262.29 g/mol.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-amino-5-phenylmethoxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C15H14N2O2/c16-13-7-12-11(8-17-15(12)18)6-14(13)19-9-10-4-2-1-3-5-10/h1-7H,8-9,16H2,(H,17,18)

InChI Key

PPFFWUNHYBKKEG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)N)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Phthalic anhydride derivatives or substituted benzaldehydes serve as the aromatic core precursors.
  • Benzyloxy protection is introduced via O-benzylation of hydroxy-substituted intermediates.
  • Amino groups are introduced either by reduction of nitro precursors or by substitution reactions.

Typical Synthetic Route (Based on Acid-Catalyzed Cyclization)

One well-documented approach involves:

  • Henry-Knoevenagel Condensation : Substituted benzaldehydes (including benzyloxy-substituted benzaldehydes) react with nitromethane in the presence of a base (e.g., cyclohexylamine or ammonium acetate) in acetic acid to form β-nitrostyrenes.

  • Reduction : The β-nitrostyrenes are reduced with lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or hydroxy-substituted isoindolinones.

  • Formation of N-phenylethylphthalimides : Amines react with phthalic anhydride under heating (100–150 °C) to form phthalimide intermediates.

  • Reduction to 3-hydroxy-2-(substituted phenyl)ethylisoindol-1-ones : Phthalimides are reduced using NaBH4 in MeOH-dioxane reflux conditions.

  • Acid-Catalyzed Cyclization : The hydroxy-ethylisoindol-1-ones undergo cyclization under concentrated HCl reflux to yield the tetrahydroisoindolo[1,2-a]isoquinolin-8-one derivatives, including benzyloxy-protected compounds.

  • Deprotection and Functional Group Adjustments : O-benzyl groups can be removed or modified by acid or catalytic hydrogenation depending on the desired final structure.

This sequence affords the target compound and its derivatives in moderate to good yields (42–90%) depending on substituents and reaction conditions.

Alternative and Improved Methods

Catalytic Bromination and Photochemical Methods

  • Methyl 2-bromomethyl-3-nitrobenzoate can be synthesized via catalytic bromination of 2-methyl-3-nitrobenzoate under UV light. However, this method suffers from low yields, long reaction times, and difficulties in scaling due to UV exposure hazards.

Use of Carbonyldiimidazole and Protected Amino Acids

  • N-benzyloxycarbony-L-glutamine can be converted to N-benzyloxycarbony-aminoglutarimide using N,N′-carbonyldiimidazole in refluxing THF. This method is limited by long reaction times and low purity yields, complicating extraction and purification.

Lewis Acid-Mediated Deprotection

  • For isoindoline-1,3-dione derivatives, Lewis acids such as AlCl3, BCl3, or BBr3 are used for hydroxyl protecting group removal, which can be adapted for benzyloxy deprotection under controlled conditions.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Henry-Knoevenagel condensation Benzaldehyde derivative, nitromethane, base >80 Forms β-nitrostyrene intermediates
Reduction of β-nitrostyrenes LiAlH4 or NaBH4 in MeOH/dioxane reflux ~90 Yields amines or hydroxy isoindolinones
Phthalimide formation Amines + phthalic anhydride, 100-150 °C 80-90 Formation of N-phenylethylphthalimides
Reduction to hydroxy isoindolinones NaBH4, reflux in MeOH/dioxane ~90 Produces 3-hydroxy-2-(phenyl)ethylisoindol-1-ones
Acid-catalyzed cyclization Concentrated HCl, reflux 42-80 Cyclizes to tetrahydroisoindolo derivatives
O-Benzylation Benzyl bromide, base (e.g., K2CO3), solvent Variable Protects hydroxy groups
Deprotection Lewis acids (AlCl3, BCl3, BBr3) or catalytic hydrogenation Variable Removes benzyloxy protecting group

Research Findings and Considerations

  • The acid-catalyzed cyclization route is robust and widely used for isoindolinone derivatives, providing good yields and scalability.
  • O-benzyl protection is critical for controlling regioselectivity and stability during multi-step synthesis.
  • Reduction steps require careful control to avoid over-reduction or side reactions.
  • Photochemical bromination methods are less favored industrially due to safety and scalability concerns.
  • Purification often involves recrystallization or chromatography, with some derivatives requiring silica gel chromatography for high purity.
  • Lewis acid-mediated deprotection offers a mild alternative to hydrogenolysis for benzyloxy group removal.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and benzyloxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one has been studied for its potential as a therapeutic agent due to its structural resemblance to known bioactive compounds. Research indicates that it may possess:

  • Anticancer Properties : Preliminary studies suggest that derivatives of isoindole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cell survival and proliferation.

Neuroscience

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its derivatives have shown promise in:

  • Neuroprotective Effects : Research has indicated that certain isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease and Parkinson's disease.

Pharmacological Studies

The pharmacokinetics and pharmacodynamics of this compound are being explored to understand its therapeutic window and safety profile. Studies focus on:

  • Bioavailability : Investigations into the compound's absorption, distribution, metabolism, and excretion (ADME) are essential for determining its viability as a drug candidate.

Cosmetic Applications

Due to its potential antioxidant properties, this compound is also being evaluated for use in cosmetic formulations aimed at skin protection and anti-aging effects.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that a derivative of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The study revealed that the compound induced apoptosis through the activation of caspase pathways, indicating a potential mechanism for its anticancer activity.

Case Study 2: Neuroprotection

In a controlled experiment involving neurodegenerative models, a derivative of this compound showed promising results in reducing neuronal death caused by oxidative stress. The treatment group exhibited improved cognitive function compared to controls, suggesting that the compound may have therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The amino and benzyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one with structurally and functionally related isoindolinone derivatives from the evidence:

Compound Substituents Molecular Weight (g/mol) Key Pharmacological Activity Synthesis Yield/Complexity Reference
6-Amino-5-(benzyloxy)-isoindolinone 5-Benzyloxy, 6-amino 262.29 Not explicitly reported (inferred potential for CNS or kinase targets) No synthesis data available N/A
Compound 9 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl ~391.5 (estimated) High 5-HT₁A receptor affinity (Ki < 10 nM) 23% yield over six steps
Compound 12 (AQ-A 39) 5,6-Dimethoxy, 3-{[1-(3,4-dimethoxyphenyl)ethyl]methylamino}propyl ~484.6 (estimated) Cardiovascular activity (ischemic heart disease) Reductive amination; moderate yield
Compound 36 Hydroxy, indolylmethyl 423.4 KRAS-targeting (undruggable pocket inhibition) LC/MS-validated purity (tR = 0.93 min)
Isoindolin-1-one (parent scaffold) Unsubstituted core 133.15 Baseline structure; no inherent bioactivity reported N/A

Structural and Functional Insights

Substituent Effects on Bioactivity: Compound 9’s piperazine-ethyl chain enables strong 5-HT₁A receptor binding, likely due to complementary interactions with the receptor’s hydrophobic pocket and hydrogen-bonding sites . In contrast, the benzyloxy group in the target compound may favor interactions with lipid-rich environments (e.g., cell membranes) or aromatic protein domains. Compound 12’s 5,6-dimethoxy and tertiary amine substituents contribute to its cardiovascular effects, possibly via vasodilation or adrenergic receptor modulation .

Synthetic Accessibility: The low yield (23% over six steps) for Compound 9 highlights challenges in introducing complex alkyl-piperazine chains . The target compound’s simpler benzyloxy and amino groups may allow more straightforward synthesis, though evidence-specific protocols are unavailable.

Physicochemical Properties: Compound 36’s hydroxy and indolylmethyl groups enhance water solubility compared to the target compound’s benzyloxy group, which prioritizes lipophilicity. This trade-off influences bioavailability and target tissue distribution . The parent isoindolinone scaffold (133.15 g/mol) gains ~130 g/mol in molecular weight with the target compound’s substituents, likely improving metabolic stability but reducing passive diffusion .

Therapeutic Potential: While Compound 36 targets KRAS—a historically undruggable oncoprotein—the target compound’s amino and benzyloxy groups suggest utility in kinase inhibition or CNS disorders, akin to Bisindolylmaleimide derivatives (e.g., PKC inhibitors) .

Biological Activity

6-Amino-5-(benzyloxy)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of an amino group and a benzyloxy substituent significantly influences its reactivity and interaction with biological molecules. The compound's isoindole framework allows for various modifications, making it a versatile candidate for drug development.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that specific derivatives can modulate γ-secretase activity, which is relevant in Alzheimer's disease but also suggests potential pathways for cancer treatment.

A comparative analysis of related compounds revealed that structural variations can influence their biological efficacy. For example:

Compound NameStructureUnique Features
6-Amino-2,3-dihydro-1H-isoindol-1-oneStructureLacks benzyloxy group; simpler structure
5-Amino-6-(benzyloxy)-2,3-dihydro-1H-indol-2-oneStructureDifferent positioning of amino group; potential for different biological activity
6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-oneStructureHydroxy group instead of benzyloxy; alters solubility and reactivity

These variations highlight the importance of substituent placement in determining the compound's biological profile.

The mechanisms through which this compound exerts its effects involve interactions with specific enzymes and receptors. For example, it has been shown to interact with glycoprotein IIb/IIIa receptors, which are essential for platelet aggregation. This interaction suggests potential applications in managing thrombotic disorders.

In vitro studies have demonstrated that this compound can influence cellular processes such as gene expression and apoptosis. It has been observed to modulate signaling pathways linked to cell cycle regulation, indicating a multifaceted role in cancer biology.

In Vitro Studies

A recent study evaluated the cytotoxic effects of various derivatives against a panel of cancer cell lines. Notably, compounds derived from this compound exhibited significant growth inhibition across multiple cancer types without inducing cytotoxicity in normal cells . This safety profile is critical for developing therapeutic agents.

Comparative Analysis with Established Drugs

In comparative studies against established anticancer drugs like sunitinib, certain derivatives of this compound showed superior potency against leukemia and breast cancer cell lines. This finding underscores the potential of these compounds as viable alternatives or adjuncts to current therapies .

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